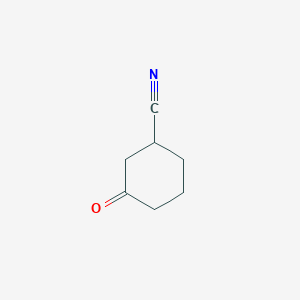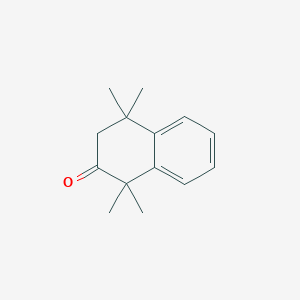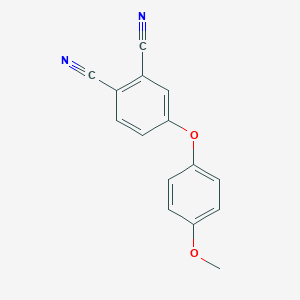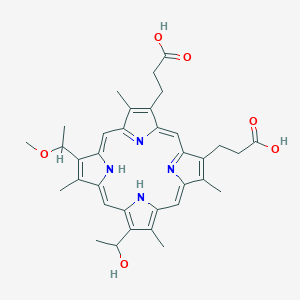
2-甲基喹啉-3,4-二羧酸
描述
“2-Methylquinoline-3,4-dicarboxylic acid” is a chemical compound with the molecular formula C12H9NO4 . It is also known by other synonyms such as “2-methyl-3,4-quinolinedicarboxylic acid” and "2-METHYLQUINOLINE-3,4-DICARBOXYLICACID" .
Synthesis Analysis
The synthesis of 2-methylquinoline derivatives has been reported in various studies . For instance, Yalgin and co-workers reported the synthesis of 2-methylquinoline derivatives using Doebner–von Miller reaction . Another study found that aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol .
Molecular Structure Analysis
The molecular weight of “2-Methylquinoline-3,4-dicarboxylic acid” is 231.20 g/mol . Its InChIKey is BQGFRFCKVQNHEC-UHFFFAOYSA-N . The compound has a topological polar surface area of 87.5 Ų .
Chemical Reactions Analysis
The chemical reactions involving 2-methylquinoline derivatives have been discussed in several studies . For example, a study by Vchislo & Verochkina highlighted the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 231.05315777 g/mol .
科学研究应用
Pharmaceutical and Biological Applications
Quinoline and its analogues have been found to have a wide range of biological and pharmaceutical activities . They are used as scaffolds in drug discovery and play a major role in medicinal chemistry . For example, 2-methylquinoline and its derivatives have shown substantial biological activities .
Synthesis of Bioactive Compounds
Quinoline derivatives are used in the synthesis of bioactive compounds . There are various techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known methods .
Industrial Applications
Quinoline is an essential segment of both natural and synthetic compounds and has potential for industrial applications . It is used in various fields of industrial and synthetic organic chemistry .
Antimicrobial Study and Spectrophotometric Determination
Pyridine 2,3 dicarboxylic acid, a compound similar to 2-Methylquinoline-3,4-dicarboxylic acid, has been used in the synthesis, characterization, antimicrobial study, and spectrophotometric determination of Mn (II) ion .
Synthesis of Biologically and Pharmaceutically Active Compounds
Quinoline and its analogues, including 2-methylquinoline, have been used in the synthesis of biologically and pharmaceutically active compounds . There are various techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known methods .
Antibacterial and Antioxidant Studies
A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities . The synthesized compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay .
Bio-based Production of Dicarboxylic Acids
Dicarboxylic acids are widely used in fine chemical and food industries as well as the monomer for polymerisation of high molecular material . The yeast, Saccharomyces cerevisiae, is regarded as an ideal organism for bio-based production of dicarboxylic acids .
Thermal Behavior of Dicarboxylic Acids
The reactions that occur when dicarboxylic acids are heated depend critically upon the chain length separating the carboxyl groups . Cyclization usually is favored if a strainless five- or six-membered ring can be formed .
Imides from Dicarboxylic Acids
The cyclic anhydride of butanedioic acid reacts with ammonia to form a cyclic imide . This reaction is especially useful for the synthesis of medium- and large-ring compounds from dicarboxylic esters .
未来方向
Quinoline derivatives, including 2-methylquinoline, have shown substantial biological activities and are of interest in synthesizing drug candidates . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
属性
IUPAC Name |
2-methylquinoline-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-9(11(14)15)10(12(16)17)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFRFCKVQNHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350701 | |
| Record name | 2-methylquinoline-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-3,4-dicarboxylic acid | |
CAS RN |
88344-65-4 | |
| Record name | 2-methylquinoline-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3,4-quinolinedicarboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)